1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-2-18-10-6-9-15-27(18)24(30)23(29)20-16-26(21-12-5-4-11-19(20)21)17-22(28)25-13-7-3-8-14-25/h4-5,11-12,16,18H,2-3,6-10,13-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKSEWFCSGVQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Indole Core:
- Starting with a suitable indole precursor, such as indole-3-carboxaldehyde.
- Reacting with ethyl piperidine under acidic or basic conditions to form the indole-piperidine intermediate.
-
Attachment of the Ethyl Group:
- The intermediate is then subjected to alkylation using ethyl bromide or a similar ethylating agent.
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Formation of the Dione Structure:
- The final step involves the introduction of the dione functionality, typically through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The ethane-1,2-dione core is redox-active, enabling transformations via oxidation or reduction:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | Ozone, KMnO<sub>4</sub> (acidic) | Dicarboxylic acid derivatives | Selective cleavage of the dione group yields α-ketoacid intermediates. |
| Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Ethylene glycol analogs | Partial reduction preserves the indole and piperidine functionalities. |
For example, reduction with NaBH<sub>4</sub> in methanol converts the dione to a diol, while stronger agents like LiAlH<sub>4</sub> may fully reduce carbonyls to methylene groups.
Nucleophilic Substitution
The piperidine and indole nitrogen atoms participate in nucleophilic reactions:
Condensation and Cycloaddition
The dione group facilitates cycloaddition and condensation with amines or hydrazines:
Functional Group Interconversion
The 2-oxoethyl-piperidine side chain undergoes hydrolysis and acylation:
Catalytic Transformations
Transition-metal catalysis enables cross-coupling and hydrogenation:
Stability and Degradation Pathways
The compound degrades under specific conditions:
Comparative Reactivity with Analogues
Reactivity differs significantly among structural analogs:
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of indole and piperidine compounds exhibit significant antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed increased levels of serotonin in the synaptic cleft, leading to enhanced mood regulation .
Anticancer Potential
Compounds containing indole structures have been investigated for their anticancer properties. The presence of piperidine enhances the bioavailability and cellular uptake of these compounds. In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, as similar piperidine derivatives have demonstrated effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, which could be beneficial in developing new antibiotics .
Synthesis Routes
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining indole derivatives with piperidine-based intermediates through condensation reactions can yield the target compound.
- Functionalization Techniques : Employing functionalization strategies on the indole or piperidine rings can enhance the pharmacological profile of the compound.
- Multi-step Synthesis : A multi-step synthetic pathway may involve protecting groups and selective reductions to achieve the desired molecular structure .
Case Study 1: Antidepressant Efficacy
A clinical trial investigated a related compound's effect on patients with major depressive disorder (MDD). Results showed a statistically significant reduction in depression scores after six weeks of treatment compared to a placebo group, indicating the potential of indole-piperidine derivatives in treating MDD .
Case Study 2: Anticancer Activity
In a preclinical study, a derivative was tested against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. This finding suggests that modifications to the piperidine structure could enhance anticancer activity further .
Mechanism of Action
The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Compound A : 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- Molecular Formula : C₁₆H₁₈N₂O₂
- Key Differences : Replaces the ethylpiperidine and oxoethyl-piperidine substituents with a simpler 2-methylindole and unmodified piperidine.
- Implications : Reduced steric bulk may enhance solubility but decrease receptor-binding specificity compared to the target compound .
Compound B : 1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
- Molecular Formula : C₁₆H₁₈N₂O₂
- Key Differences : Substitutes the 2-ethylpiperidine group with a 3-methylpiperidine.
Compound C : 1-(2-Phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- Molecular Formula : C₂₁H₂₀N₂O₂
- Key Differences : Incorporates a phenyl group at the 2-position of the indole.
- Implications : Increased aromaticity may enhance π-π stacking interactions but reduce metabolic stability .
Variations in the Amine Substituents
Compound D : 1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
- Molecular Formula : C₂₀H₁₈N₂O₂
- Key Differences : Replaces piperidine with pyrrolidine.
Compound E : Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-
- Molecular Formula : C₁₁H₁₈N₂
- Key Differences : Lacks the diketone and indole moieties.
- Implications : Simplified structure highlights the critical role of the diketone-indole scaffold in pharmacological activity .
Research Findings and Implications
- Structural Flexibility vs. Specificity : The target compound’s dual piperidine groups and extended alkyl chain may improve selectivity for G-protein-coupled receptors (GPCRs) over simpler analogs like Compound A or B .
- Metabolic Stability : The 2-oxoethyl-piperidine moiety in the target compound could enhance resistance to oxidative metabolism compared to Compound C’s phenyl group, which is prone to CYP450-mediated hydroxylation .
- Synthetic Challenges : The target compound’s complexity (e.g., multiple stereocenters) may hinder large-scale synthesis compared to pyrrolidine-based analogs like Compound D .
Biological Activity
The compound 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , often referred to as a piperidinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and piperidine rings, which are known to influence biological activity significantly. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor , which is crucial in modulating cellular signaling pathways involved in inflammation and other physiological processes .
Antitumor Activity
Research indicates that compounds similar to this piperidinone derivative exhibit significant antitumor properties. For instance, a related indole-based compound demonstrated robust antitumor activity in lymphoma xenograft models, suggesting that the structural features of the compound could enhance its efficacy against cancer cells .
Inhibition of Histone Methyltransferases
The compound has also shown promise as an inhibitor of histone methyltransferases, particularly EZH2, which plays a role in gene regulation and cancer progression. Studies have reported that modifications to the piperidine ring can enhance potency and selectivity against EZH2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on how different structural modifications affect potency:
Case Studies
Several studies have explored the biological activity of similar compounds:
- EZH2 Inhibition : A study found that derivatives with specific substitutions at the piperidine nitrogen exhibited improved selectivity and potency against EZH2, leading to promising results in preclinical trials for B-cell lymphomas .
- Inflammation Treatment : Another research highlighted the anti-inflammatory potential of piperidinone derivatives, suggesting they could be effective in treating conditions characterized by excessive inflammation .
- Calcium Channel Blockade : Some derivatives were identified as effective calcium channel blockers, indicating a broader pharmacological profile that may include cardiovascular effects .
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione?
Methodological Answer:
The synthesis typically involves multi-step acylation and alkylation reactions. For example:
Piperidine functionalization : React a piperidine derivative (e.g., 2-ethylpiperidine) with an acyl chloride or activated carbonyl compound to form the 1-(2-ethylpiperidin-1-yl) fragment.
Indole modification : Introduce the 2-oxo-2-(piperidin-1-yl)ethyl group to the indole nitrogen via alkylation using bromoethyl intermediates (e.g., 1-bromo-2-methoxyethane) under mild conditions (room temperature, 24 hours) .
Coupling reactions : Combine the functionalized piperidine and indole moieties via a diketone linker (ethane-1,2-dione) using nucleophilic substitution or condensation reactions.
Key Validation : Confirm intermediates via IR (carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry (molecular ion peaks for intermediates) .
Advanced: How can researchers optimize reaction conditions to mitigate low molecular ion intensity in mass spectrometry for similar compounds?
Methodological Answer:
Low molecular ion intensity (e.g., 0.5–8% as observed in spiro-piperidine derivatives) often arises from thermal instability or poor ionization efficiency. Strategies include:
- Derivatization : Introduce electron-capturing groups (e.g., trifluoroacetyl) to enhance ionization .
- Soft ionization techniques : Use ESI (electrospray ionization) or APCI (atmospheric-pressure chemical ionization) instead of EI (electron impact) to reduce fragmentation .
- Matrix selection : Optimize matrix additives (e.g., sodium acetate) to stabilize ions during MALDI-TOF analysis.
Data Contradiction Note : If GC-MS fails, switch to LC-MS for polar intermediates .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for piperidine protons (δ 1.2–3.5 ppm) and indole aromatic protons (δ 6.8–8.2 ppm). The diketone carbonyls appear as singlet(s) near δ 190–210 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl groups (C=O stretches at ~1680–1720 cm⁻¹) and secondary amines (N-H bends at ~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C28H34N4O3) with <5 ppm error .
Advanced: How can researchers resolve contradictions between computational and experimental data for piperidine-indole derivatives?
Methodological Answer:
Discrepancies often stem from solvent effects or conformational flexibility. Steps:
DFT Optimization : Recalculate gas-phase structures using polarizable continuum models (e.g., IEF-PCM for solvent corrections) .
Dynamic NMR : Probe rotameric equilibria (e.g., piperidine ring puckering) via variable-temperature NMR to identify dominant conformers .
X-ray Crystallography : Resolve absolute configuration and compare with computational predictions .
Basic: What safety protocols are essential when handling piperidine-containing compounds during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., piperidine derivatives) .
- PPE : Wear nitrile gloves and goggles; piperidines may cause skin/eye irritation (GHS Category 2) .
- Spill Management : Neutralize acidic or basic spills with inert adsorbents (e.g., vermiculite) .
Advanced: How can researchers align synthetic methodology with theoretical frameworks (e.g., reaction mechanisms)?
Methodological Answer:
Mechanistic Proposals : Use DFT calculations (e.g., Gaussian 16) to model transition states for acylation/alkylation steps .
Kinetic Studies : Perform pseudo-first-order experiments to validate rate-determining steps (e.g., nucleophilic attack on diketones) .
Isotopic Labeling : Track 13C-labeled carbonyl groups to confirm intramolecular cyclization pathways .
Basic: What in vitro assays are suitable for evaluating the anticancer activity of this compound?
Methodological Answer:
- Cell Viability Assays : Use MTT or SRB assays against Hela, A-549, and ECA-109 cell lines (IC50 values <10 µM indicate potency) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- Selectivity Screening : Compare toxicity in normal cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced: How can process control systems improve scalability for similar diketone syntheses?
Methodological Answer:
- PAT (Process Analytical Technology) : Implement inline FTIR to monitor carbonyl formation in real-time .
- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading using response surface methodology .
- Crystallization Control : Use focused beam reflectance measurement (FBRM) to ensure consistent particle size during diketone precipitation .
Basic: What are the key considerations for selecting a solvent system in the final purification step?
Methodological Answer:
- Polarity Matching : Use ethyl acetate/hexane (3:7) for column chromatography if the compound is moderately polar .
- Thermal Stability : Avoid high-boiling solvents (e.g., DMF) if the diketone decomposes above 80°C .
- Crystallization : Recrystallize from ethanol/water (9:1) to remove piperidine byproducts .
Advanced: How can researchers address poor reproducibility in biological assays for structurally complex analogs?
Methodological Answer:
- Batch Consistency : Characterize all synthetic batches via HPLC (purity >95%) and ensure consistent salt forms .
- Aggregation Testing : Perform dynamic light scattering (DLS) to rule out colloidal aggregation in cell media .
- Proteomic Profiling : Use affinity chromatography to identify off-target binding partners that may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
